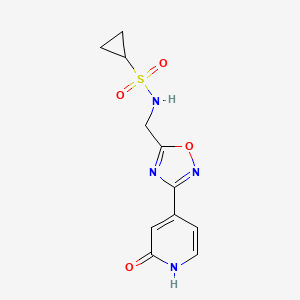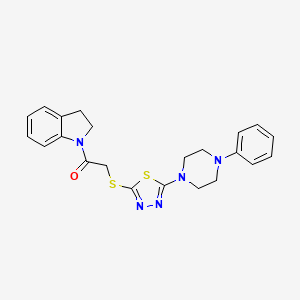
1-(Indolin-1-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is present in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Synthesis Analysis
Indole derivatives are synthesized by researchers for screening different pharmacological activities . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Various natural compounds, such as tryptophan, contain indole as a parent nucleus .
Chemical Reactions Analysis
Indole derivatives are involved in a variety of chemical reactions. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were also prepared and investigated in vitro for antiviral activity .
Physical And Chemical Properties Analysis
Indole is known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons, which makes it aromatic in nature . Physically, indole compounds are crystalline and colorless in nature with specific odors .
Scientific Research Applications
Indole Derivatives and Their Applications
Indole derivatives, like the indolinyl moiety present in the compound, are known for their vast array of biological activities. They have been explored for their potential in treating various diseases, including cancer, microbial infections, and cardiovascular conditions. For instance, indole and its derivatives have been synthesized to explore their cardiovascular activity, incorporating moieties like Oxadiazole, Azetidinone, and Thiazolidinone, which showed promising results in blood pressure and heart rate modulation (Singh, Aggarwal, & Singh, 2014).
Phenylpiperazine Derivatives and Their Significance
Phenylpiperazine, another component of the compound, is a versatile scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) drugs. Recent patents have highlighted the diverse therapeutic fields that phenylpiperazine derivatives could impact, beyond CNS disorders, suggesting new research avenues for these compounds in various therapeutic areas (Maia, Tesch, & Fraga, 2012).
1,3,4-Thiadiazole Derivatives and Their Pharmacological Activities
The 1,3,4-thiadiazole moiety is recognized for its broad pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. A comprehensive review of 1,3,4-thiadiazole derivatives highlighted their extensive pharmacological activities, attributable to the presence of the toxophoric N2C2S moiety, establishing them as crucial for medicinal chemistry and drug design (Mishra, Singh, Tripathi, & Giri, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS2/c28-20(27-11-10-17-6-4-5-9-19(17)27)16-29-22-24-23-21(30-22)26-14-12-25(13-15-26)18-7-2-1-3-8-18/h1-9H,10-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDGNZRRBMEVPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Indolin-1-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

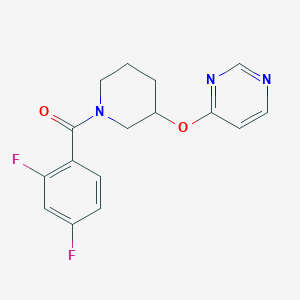
![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2397389.png)

![Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2397392.png)
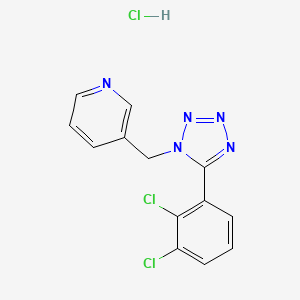
![3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B2397394.png)
![5,5-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2397395.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2397397.png)
![2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2397400.png)
![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2397401.png)
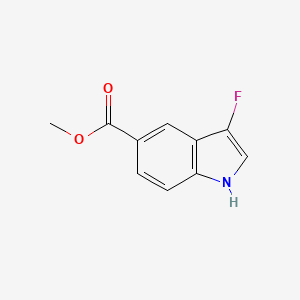
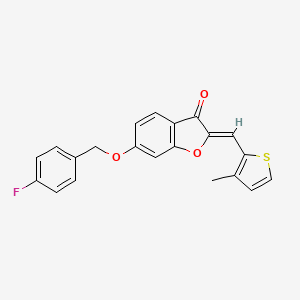
![2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2397405.png)
